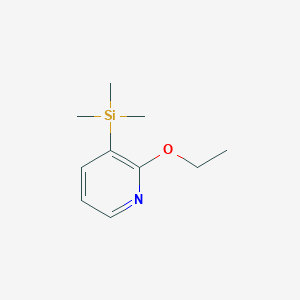

2-Ethoxy-3-trimethylsilanyl-pyridine

Descripción

Propiedades

IUPAC Name |

(2-ethoxypyridin-3-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOSi/c1-5-12-10-9(13(2,3)4)7-6-8-11-10/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPOWJNYYMMVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592078 | |

| Record name | 2-Ethoxy-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782479-88-3 | |

| Record name | 2-Ethoxy-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis generally involves:

- Introduction of the ethoxy group at the 2-position of the pyridine ring.

- Installation of the trimethylsilanyl group at the 3-position, typically via organometallic intermediates such as Grignard or lithium reagents.

- Use of protecting groups or selective reaction conditions to avoid side reactions.

Stepwise Preparation Approach

Based on the synthesis of related organosilicon compounds and pyridine derivatives, the preparation can be broken down into the following key steps:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-ethoxypyridine intermediate | Reaction of pyridine derivatives with ethoxylation agents under controlled conditions | 2-Ethoxypyridine or suitable precursor |

| 2 | Formation of organometallic intermediate at 3-position | Treatment with Grignard reagent or butyllithium to generate 3-lithiated or 3-magnesium pyridine species | Reactive intermediate for silylation |

| 3 | Introduction of trimethylsilanyl group | Reaction with trimethylchlorosilane or related silylating agents | Formation of this compound |

| 4 | Purification and isolation | Distillation, recrystallization, or chromatography | High purity final product |

Detailed Synthetic Procedure from Patent Literature

A closely related synthetic method for organosilicon ethoxymethyl chlorides (which can be adapted for pyridine derivatives) involves:

- Reacting bromoethanol with paraformaldehyde in an ice-salt bath (~10 °C).

- Passing hydrogen chloride gas or adding trimethylchlorosilane slowly, maintaining temperature below 25 °C.

- Isolation of intermediate with >99% purity by distillation.

- Formation of Grignard reagent from the intermediate in tetrahydrofuran (THF) at ~50 °C.

- Slow addition of trimethylchlorosilane under reflux for 4 hours.

- Cooling and precipitation under controlled temperature (<40 °C), followed by alcohol addition to remove impurities.

- Final distillation to obtain the pure silylated product.

This method highlights the importance of temperature control, slow reagent addition, and purification steps to achieve high purity and yield.

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis: Modified Bohlmann-Rahtz reactions allow the synthesis of polysubstituted pyridines by combining 1,3-dicarbonyl compounds, ammonia, and alkynones without acid catalysts. While this method is more general for pyridines, it can be adapted for functionalized derivatives.

Catalytic Silylation: Reaction of pyridine derivatives with trimethylchlorosilane in the presence of catalysts such as platinum complexes at 60-80 °C for 12-24 hours can yield silylated pyridines. This method is used industrially for related compounds like 3-[2-(trimethoxysilyl)ethyl]pyridine and can be adapted for trimethylsilanyl derivatives.

Research Findings and Data Analysis

Yield and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Grignard + trimethylchlorosilane (Patent method) | >90% | >99% | Requires strict temperature control and slow addition |

| One-pot Bohlmann-Rahtz modification | 60-80% | Moderate | More suited for polysubstituted pyridines, less selective for silyl groups |

| Catalytic silylation with Pt catalyst | 70-85% | High | Longer reaction times, catalyst cost considerations |

Reaction Conditions Impact

- Temperature control is critical to prevent side reactions and decomposition.

- Use of dry, inert atmosphere (argon or nitrogen) is standard to avoid moisture-sensitive intermediates.

- Slow addition of silylating agents improves selectivity and yield.

- Purification by distillation or recrystallization is necessary to remove unreacted reagents and byproducts.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard-based silylation | Bromoethanol, paraformaldehyde, Grignard reagent, trimethylchlorosilane | 0-50 °C, reflux, inert atmosphere | High purity, scalable | Multi-step, sensitive to moisture |

| One-pot Bohlmann-Rahtz | 1,3-dicarbonyl, ammonia, alkynone | Mild heating, no acid catalyst | Simple, fewer steps | Less selective for silyl groups |

| Catalytic silylation | Pyridine derivative, trimethylchlorosilane, Pt catalyst | 60-80 °C, 12-24 h | Industrially viable, catalyst reusable | Catalyst cost, longer reaction time |

Análisis De Reacciones Químicas

2-Ethoxy-3-trimethylsilanyl-pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyridine N-oxides.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Aplicaciones Científicas De Investigación

2-Ethoxy-3-trimethylsilanyl-pyridine is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organosilicon compounds and heterocycles.

Biology: It is used in the study of biological systems where organosilicon compounds are of interest.

Medicine: Research involving this compound explores its potential pharmacological properties and its role in drug development.

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-3-trimethylsilanyl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. The exact pathways and molecular targets can vary based on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Structural and Physical Properties

Actividad Biológica

2-Ethoxy-3-trimethylsilanyl-pyridine (CAS No. 782479-88-3) is an organosilicon compound that has garnered attention for its potential biological activity. With a molecular formula of C10H17NOSi and a molecular weight of 195.33 g/mol, this compound serves as a building block in various chemical syntheses and has implications in biological research and medicinal chemistry.

The synthesis of this compound typically involves the reaction of 3-trimethylsilanyl-pyridine with ethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions in an organic solvent like acetonitrile. This process yields the desired product, which can be purified through recrystallization or column chromatography.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound may act as a nucleophile or electrophile in various organic transformations, influencing enzyme activity and receptor interactions depending on the context of its application. Understanding these mechanisms is crucial for elucidating its pharmacological potential .

Biological Applications

Research indicates that this compound has potential applications in several areas:

- Medicinal Chemistry : Investigations into its pharmacological properties suggest it could play a role in drug development, particularly for compounds targeting specific enzymes or receptors.

- Biological Systems : The compound is studied for its interactions within biological systems where organosilicon compounds are relevant, potentially influencing cellular processes or pathways .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Isopropoxy-3-trimethylsilanyl-pyridine | Isopropoxy group instead of ethoxy | Potentially similar biological activities |

| 2-(Trimethylsilyl)ethynyl-pyridin-3-ol | Hydroxyl group addition | Enhanced solubility and reactivity |

| 3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine | Dimethoxymethyl group | Varied biological activities due to structural differences |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.